4-Nitro-N-propylbenzamide

Descripción

Evolution of Benzamide (B126) Chemistry and its Research Significance

Benzamide and its derivatives represent a cornerstone in the fields of organic synthesis and medicinal chemistry. researchgate.netijlpr.com The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide functional group, serves as a versatile building block. mdpi.com This structural motif is present in numerous biologically active molecules and approved pharmaceuticals, highlighting its importance. mdpi.com The evolution of benzamide chemistry has been driven by the ability to systematically modify the core structure by introducing various substituents on the aromatic ring or the amide nitrogen. These modifications allow for the fine-tuning of physicochemical properties such as solubility, polarity, and lipophilicity, which in turn influences their biological activity and potential therapeutic applications.

The research significance of benzamides is vast, with applications ranging from anti-inflammatory and antimicrobial agents to anticancer and antipsychotic drugs. ijlpr.commdpi.com The amide bond itself is a critical functional group in many active derivatives and a key intermediate in the synthesis of diverse biologically active compounds. mdpi.com The continuous exploration of novel benzamide derivatives in academic and industrial research underscores their enduring importance in the development of new chemical entities and materials. nih.govresearchgate.net

Contextualization of 4-Nitro-N-propylbenzamide within the Benzamide Class

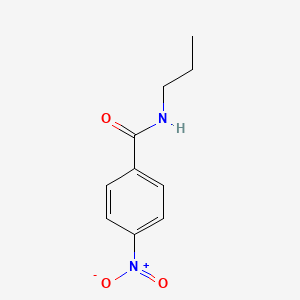

Within the extensive family of benzamides, this compound (C₁₀H₁₂N₂O₃) is a specific derivative distinguished by a propyl group on the amide nitrogen and a nitro group at the para-position (position 4) of the benzene ring. nih.govsigmaaldrich.com Its synthesis can be achieved by reacting 4-nitrobenzoyl chloride with propylamine (B44156). sigmaaldrich.com This compound primarily serves as a chemical intermediate, particularly in the synthesis of 4-amino-N-substituted amines through catalytic hydrogenation, a process where the nitro group is reduced to an amino group. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₃ | nih.govchemsrc.comguidechem.com |

| Molecular Weight | 208.21 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| CAS Number | 2585-24-2 | nih.govsigmaaldrich.comchemsrc.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 100-103 °C (decomposes) | sigmaaldrich.comchemsrc.com |

| IUPAC Name | this compound | nih.gov |

The structure of this compound is defined by three key components: the central benzamide core, the N-propyl substituent, and the para-nitro group. Each feature imparts specific characteristics with implications for its academic and research applications.

Benzamide Core : This provides the fundamental scaffold, establishing the compound as a member of the benzamide class. The amide linkage is a site for potential hydrogen bonding and influences the molecule's conformation. researchgate.net

N-Propyl Group : The propyl group attached to the amide nitrogen introduces hydrophobic (lipophilic) character. This can affect the molecule's solubility in different solvents and its interaction with biological systems, potentially influencing properties like membrane permeability.

Para-Nitro Group : The nitro group (NO₂) at the para-position is a strong electron-withdrawing group. This feature significantly influences the electronic properties of the aromatic ring, making it more electron-deficient. Academically, this has several implications: it alters the reactivity of the benzene ring towards electrophilic and nucleophilic aromatic substitution, and it provides a reactive site for chemical transformations. A key academic application is its reduction to an amino group (NH₂), which is a common strategy to create more complex molecules, such as potential pharmaceutical agents. chemsrc.com

To fully understand the role of its specific structural features, this compound is best analyzed in comparison with its close structural analogues.

N-Propylbenzamide is the parent compound to this compound, lacking the nitro substituent. nih.gov This comparison directly highlights the influence of the para-nitro group.

Electronic Effects : The most significant difference is the electronic nature of the benzene ring. N-Propylbenzamide has a relatively neutral aromatic ring, while the strong electron-withdrawing nitro group in the para position of this compound deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution.

Reactivity : this compound possesses a functional group (NO₂) that can be readily transformed, primarily through reduction to an amine. N-Propylbenzamide lacks this specific reactive site, though it can undergo other reactions like oxidation or substitution on the propyl group.

Research Focus : Research on N-Propylbenzamide has explored its potential as an antimicrobial agent and its role as a metabolite in cancer metabolism. nih.gov In contrast, this compound is studied more as a synthetic intermediate or building block, owing to the versatility of the nitro group. sigmaaldrich.com

2-Nitro-N-propylbenzamide is a positional isomer where the nitro group is at the ortho-position relative to the amide group. nih.gov The proximity of the two substituents leads to significant structural and chemical differences.

Steric and Intramolecular Interactions : In the ortho-isomer, the nitro group is adjacent to the N-propylbenzamide group, leading to potential steric hindrance and intramolecular interactions (e.g., hydrogen bonding between the amide N-H and an oxygen of the nitro group). This is not possible in the para-isomer.

Crystal Structure : The crystal structure of 2-Nitro-N-propylbenzamide shows that intermolecular N-H⋯O interactions link molecules into chains. nih.govnih.gov The specific arrangement and molecular packing are expected to differ from the para-isomer due to the different substitution pattern.

Reactivity : The steric bulk of the ortho-nitro group can influence the reactivity of the amide group and the aromatic ring differently than the more remote para-nitro group.

3-Nitro-N-propylbenzamide, the meta-isomer, provides another point of comparison, highlighting the electronic differences between meta and para substitution. chemspider.com

Electronic Effects : A nitro group at the meta position exerts its strong electron-withdrawing effect primarily through induction, whereas a para-nitro group does so through both induction and resonance. This results in different electron density distributions in the aromatic ring, affecting regioselectivity in further substitution reactions.

Physicochemical Properties : While both isomers feature a nitro group, its position can subtly alter properties like dipole moment, melting point, and solubility. For instance, N-propyl derivatives of 3-nitrobenzamide (B147352) are noted for their high lipophilicity.

Biological Activity Research : In some research contexts, the positional isomerism can be critical for biological activity. Studies on other nitro-substituted benzamides have shown that 3-nitro isomers can exhibit superior binding to certain biological targets compared to their 4-nitro counterparts, potentially due to avoidance of steric clashes or more favorable electronic interactions within a binding site.

Table 2: Comparative Overview of Benzamide Analogues

| Compound | Molecular Formula | Key Distinguishing Feature | Primary Research Context |

|---|---|---|---|

| This compound | C₁₀H₁₂N₂O₃ | Nitro group at para-position | Synthetic intermediate sigmaaldrich.com |

| N-Propylbenzamide | C₁₀H₁₃NO | No nitro group | Antimicrobial studies, cancer metabolism nih.gov |

| 2-Nitro-N-propylbenzamide | C₁₀H₁₂N₂O₃ | Nitro group at ortho-position | Crystal structure analysis, steric effect studies nih.govnih.gov |

| 3-Nitro-N-propylbenzamide | C₁₀H₁₂N₂O₃ | Nitro group at meta-position | Studies on lipophilicity, comparative biological binding |

Comparative Analysis with Related Benzamide Analogues in Research

Comparison with Substituted 4-Nitrobenzamide (B147303) Derivatives

This compound belongs to the larger family of 4-nitrobenzamide derivatives, which are distinguished by a nitro group at the para position of the benzamide ring. This substitution significantly influences the electronic properties of the molecule. The introduction of different substituents on the amide nitrogen or elsewhere on the benzene ring allows for a systematic study of structure-activity relationships.

A comparative analysis of various substituted 4-nitrobenzamides reveals how different functional groups affect their properties and reactivity.

| Compound Name | Structural Modification | Key Differences and Effects |

| This compound | N-propyl group | The propyl group influences properties like solubility and interactions with biological targets. |

| N-(alkyl/aryl)-4-nitrobenzamide derivatives | Various alkyl or aryl groups on the amide nitrogen | These modifications are used to explore antidiabetic activities by inhibiting enzymes like α-glucosidase. |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide | Chloro, sulfamoyl, and substituted aryl groups | These complex substitutions are designed to enhance biological activity, with some derivatives showing potent antidiabetic effects. nih.gov |

| N,N-bis(2-hydroxyethyl)-4-nitrobenzamide | Two 2-hydroxyethyl groups on the amide nitrogen | The hydroxyethyl (B10761427) groups increase polarity and water solubility. |

| 4-Nitrobenzamide | Unsubstituted amide nitrogen | Serves as the parent compound for comparison, characterized by a primary amide group. |

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Current research on this compound primarily focuses on its role as a synthetic intermediate. sigmaaldrich.com It is commonly used in the synthesis of 4-amino-N-substituted amines through catalytic hydrogenation, a reaction that reduces the nitro group to an amino group. sigmaaldrich.com This transformation is a key step in the preparation of more complex molecules with potential applications in medicinal chemistry and materials science.

Despite its utility as a building block, there is a noticeable knowledge gap regarding the specific biological activities and material properties of this compound itself. While extensive research exists for other substituted benzamides, including those with different N-alkyl or aryl groups, detailed investigations into the unique attributes of the N-propyl variant are less common. researchgate.netacs.org

Further research is needed to explore the potential of this compound beyond its current application as a synthetic precursor. Areas for future investigation could include:

Detailed Spectroscopic and Structural Analysis: Comprehensive characterization using advanced analytical techniques to fully understand its molecular structure and conformational dynamics.

Exploration of Biological Activities: Screening for potential antimicrobial, antifungal, or other pharmacological properties, similar to studies conducted on other benzamide derivatives. researchgate.net

Materials Science Applications: Investigating its potential use in the development of novel polymers, liquid crystals, or other functional materials.

Bridging these knowledge gaps will provide a more complete understanding of this compound and could unlock new applications for this compound in various scientific and technological fields.

Structure

3D Structure

Propiedades

IUPAC Name |

4-nitro-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-7-11-10(13)8-3-5-9(6-4-8)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRVSZJDSUDYGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310881 | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2585-24-2 | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2585-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002585242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2585-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2585-24-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233914 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Nitro N Propylbenzamide

Established Synthetic Routes and Mechanistic Investigations

The formation of the amide bond in 4-Nitro-N-propylbenzamide is central to its synthesis. This section delves into the primary and alternative methods for achieving this transformation.

Amidation Reactions Involving 4-Nitrobenzoyl Chloride and Propylamine (B44156)

The most direct and widely employed method for synthesizing this compound involves the acylation of propylamine with 4-nitrobenzoyl chloride. sigmaaldrich.comsigmaaldrich.com This reaction is a classic example of nucleophilic acyl substitution.

Mechanism: The reaction proceeds through the nucleophilic attack of the lone pair of electrons on the nitrogen atom of propylamine on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The presence of a base, such as pyridine (B92270), is often utilized to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Conditions:

Reactants: 4-Nitrobenzoyl chloride and propylamine. sigmaaldrich.com

Catalyst: Pyridine can be used to catalyze the reaction.

Stoichiometry: A slight excess of the amine (e.g., 1:1.2 ratio of 4-nitrobenzoyl chloride to propylamine) is often employed to ensure complete consumption of the acid chloride.

Temperature: The reaction is typically carried out at elevated temperatures, often between 80-100°C.

Time: Reaction times can range from 4 to 6 hours.

Alternative Synthetic Pathways for Benzamide (B126) Formation

While the reaction between an acyl chloride and an amine is a robust method, alternative pathways have been developed to synthesize benzamides, which can be applied to the formation of this compound.

One-pot condensation reactions offer a more streamlined approach to amide synthesis by combining a carboxylic acid, an amine, and a coupling agent in a single reaction vessel. This avoids the need to first convert the carboxylic acid to a more reactive derivative like an acyl chloride. Various condensing agents can be employed.

For instance, a one-pot, three-component reaction has been developed for the synthesis of benzimidazoles from 2-haloanilines, aldehydes, and sodium azide, catalyzed by copper(I) chloride. organic-chemistry.org While not a direct synthesis of this compound, this illustrates the principle of one-pot multicomponent reactions that can be adapted for amide bond formation. Another example involves the base-promoted cyclocondensation of alkynes with benzamides to form pyridine derivatives, showcasing the utility of benzamides as nitrogen sources in one-pot syntheses. mdpi.com

Titanium tetrachloride (TiCl4) has emerged as an effective reagent for mediating the direct amidation of carboxylic acids with amines. researchgate.netmdpi.comresearchgate.net This method is particularly useful when dealing with less reactive carboxylic acids or amines. TiCl4 acts as a Lewis acid, activating the carboxylic acid towards nucleophilic attack by the amine. mdpi.comresearchgate.net

A general procedure involves the direct condensation of carboxylic acids and amines in the presence of TiCl4 in a solvent like pyridine at elevated temperatures (e.g., 85°C). researchgate.net This method has been shown to provide the corresponding amides in moderate to excellent yields. researchgate.net Research has demonstrated the synthesis of this compound with a 92% yield using this protocol. researchgate.net

Optimized Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be fine-tuned to achieve this.

Key Optimization Parameters:

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1:1.2 ratio of 4-nitrobenzoyl chloride to propylamine | Ensures complete reaction of the acid chloride. |

| Temperature | 80–100°C | Provides sufficient energy to overcome the activation barrier without promoting side reactions. |

| Reaction Time | 4–6 hours | Allows for the reaction to proceed to completion. |

| Catalyst | Pyridine | Acts as a base to neutralize HCl byproduct, driving the equilibrium towards product formation. |

Further yield enhancement can be achieved through strategies such as the use of a continuous-flow synthesis setup, which has been shown to produce benzamide derivatives in yields greater than 70% without intermediate purification.

Purification and Isolation Techniques for High-Purity this compound

After the synthesis, isolating and purifying the product is a critical step to obtain high-purity this compound. Common techniques include recrystallization and column chromatography. google.com

Recrystallization: This is a widely used method for purifying solid compounds. The choice of solvent is crucial and depends on the solubility of the amide. Polar solvents like ethanol (B145695), acetone, or acetonitrile (B52724) are often suitable for recrystallizing amides. researchgate.net A mixture of ethanol and water can also be effective. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. For the purification of this compound, silica (B1680970) gel is commonly used as the stationary phase, with a mixture of ethyl acetate (B1210297) and hexane (B92381) as the mobile phase (eluent). The progress of the separation is typically monitored by thin-layer chromatography (TLC).

Regioselective Synthesis and Isomeric Control in Nitrobenzamide Production

The synthesis of nitrobenzamides, including this compound, presents a significant challenge in controlling regioselectivity—that is, directing the nitro group to the desired position on the benzene (B151609) ring. The production of the para isomer (4-nitro) is often the goal, requiring precise control to avoid the formation of ortho and meta isomers.

The primary strategies for achieving high regioselectivity for this compound fall into two categories: synthesis from a pre-nitrated starting material or direct nitration of the N-propylbenzamide precursor.

Synthesis from Pre-nitrated Precursors: A common and highly regioselective method involves starting with a commercially available compound where the nitro group is already in the correct para position. The most prevalent of these methods is the reaction of 4-nitrobenzoyl chloride with propylamine. This is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the acid chloride, ensuring the nitro group remains at the 4-position.

Another advanced, one-pot method involves the direct condensation of 4-nitrobenzoic acid with propylamine, mediated by titanium(IV) chloride (TiCl₄). This approach has been reported to produce this compound in a high yield of 92%. nih.gov Since the starting acid already contains the nitro group at the desired location, this method bypasses the challenges of isomeric control during a nitration step.

Direct Nitration and Isomeric Control: An alternative strategy is the direct nitration of N-propylbenzamide. In electrophilic aromatic substitution reactions like nitration, the substituent already on the benzene ring dictates the position of the incoming group. The N-acyl group (-NHCOR) of the benzamide is an activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. wikipedia.org

However, due to steric hindrance from the N-propyl amide group, the para position is significantly more accessible than the ortho positions. This steric effect leads to the preferential formation of the 4-nitro isomer. Studies on the nitration of the parent compound, benzamide, using a mixture of nitric and sulfuric acids demonstrate high regioselectivity for the para product. researchgate.net This principle of steric control is a key factor in achieving isomeric purity during the direct nitration of N-propylbenzamide. This contrasts with the nitration of less sterically hindered compounds like aniline (B41778), which can produce a mixture of para and meta isomers; converting aniline to an amide (acetanilide) is a classic strategy to ensure high yields of the para-nitro product. wikipedia.org

| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Basis of Regioselectivity | Reported Yield | Reference |

|---|---|---|---|---|---|

| Amidation of Pre-nitrated Acid Chloride | 4-Nitrobenzoyl chloride, Propylamine | Base (e.g., pyridine) | Regiochemistry fixed by starting material. | High (not specified) | |

| One-pot Condensation | 4-Nitrobenzoic acid, Propylamine | TiCl₄ | Regiochemistry fixed by starting material. | 92% | nih.gov |

| Direct Nitration | N-Propylbenzamide | HNO₃/H₂SO₄ (Mixed Acid) | Ortho-, para-directing amide group with steric hindrance favoring para-substitution. | High (by analogy with benzamide nitration) | wikipedia.orgresearchgate.net |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Mechanochemical Synthesis: Mechanochemistry, which involves conducting reactions in a ball mill, offers a solvent-free pathway for synthesis. This technique reduces or eliminates the need for hazardous organic solvents, which are a major source of chemical waste. A novel hybrid molecule, N-(2,2-diphenylethyl)-4-nitrobenzamide, has been successfully synthesized using a shaker-type ball mill by reacting 4-nitrobenzoyl chloride with the corresponding amine. mdpi.com This demonstrates the applicability of mechanochemistry as an environmentally friendly and efficient method for producing N-substituted 4-nitrobenzamides, representing a significant advancement over conventional solvent-based methods.

Greener Catalytic Systems: The development of more environmentally benign catalytic systems is another cornerstone of green synthesis. A Russian patent describes a method for producing 4-nitrobenzamide (B147303) by reacting 4-nitrobenzoic acid with ammonia (B1221849) in the presence of a catalytic system containing boric acid or tetrabutoxytitanium and polyethylene (B3416737) glycol (PEG) as a co-catalyst. google.com This system achieved yields of up to 97% and offers a significantly simplified technology. google.com Polyethylene glycol is considered a green solvent and catalyst, as it is biodegradable, has low toxicity, and can often be recycled.

| Green Chemistry Approach | Methodology | Key Advantages | Relevance to this compound | Reference |

|---|---|---|---|---|

| Energy Efficiency | Ultrasonically Assisted Nitration (USANR) | Reduced reaction times (1-2 hrs), mild conditions, high yields, and regioselectivity. | Directly applicable to the nitration of the benzamide core. | researchgate.netscirp.orgsemanticscholar.org |

| Solvent-Free Synthesis | Mechanochemistry (Ball Milling) | Eliminates or reduces the use of hazardous solvents, high efficiency. | Proven for the synthesis of a related N-substituted 4-nitrobenzamide. | mdpi.com |

| Benign Catalysts/Solvents | Catalysis with Polyethylene Glycol (PEG) | High yields (up to 97%), simplified technology, use of a biodegradable and low-toxicity co-catalyst. | Demonstrated for the synthesis of the parent 4-nitrobenzamide. | google.com |

Advanced Chemical Reactivity and Transformation Studies of 4 Nitro N Propylbenzamide

Electrophilic Aromatic Substitution Reactions on the Nitro-Substituted Benzene (B151609) Ring

The reactivity of the benzene ring in 4-Nitro-N-propylbenzamide towards electrophilic aromatic substitution is governed by the competing electronic effects of its two substituents: the N-propylamido group (-NHCOCH₂CH₂CH₃) and the nitro group (-NO₂).

The N-propylamido group is an activating, ortho-, para-directing substituent. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing its electron density and making it more susceptible to electrophilic attack. Conversely, the nitro group is a powerful deactivating, meta-directing substituent due to its strong electron-withdrawing nature through both resonance and inductive effects.

Nucleophilic Acyl Substitution at the Amide Carbonyl

The carbonyl carbon of the amide group in this compound is an electrophilic center susceptible to nucleophilic attack. This reactivity is central to both its synthesis and its hydrolysis.

The formation of this compound itself is a prime example of this reaction class. Common synthetic routes involve the reaction of a 4-nitrobenzoyl derivative with propylamine (B44156), where the amine acts as the nucleophile. One established method is the reaction of 4-nitrobenzoyl chloride with propylamine. sigmaaldrich.com Another approach involves the direct condensation of 4-nitrobenzoic acid and propylamine, mediated by a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) in pyridine (B92270). nih.gov This latter method has been shown to produce this compound in high yield (92%). nih.gov

Reductive Transformations of the Nitro Group to Amino Functionality

One of the most significant transformations of this compound is the reduction of its nitro group to an amino group (-NH₂), yielding 4-Amino-N-propylbenzamide. This reaction is a critical step as it converts the electron-withdrawing nitro group into an electron-donating and highly versatile amino group, which can be used for further derivatization. The compound serves as a well-established intermediate for this purpose. sigmaaldrich.comchemicalbook.com

Catalytic hydrogenation is a widely employed and efficient method for the reduction of the nitro group in this compound without affecting the amide functionality. chemicalbook.com This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst. google.com

A specific documented procedure involves the hydrogenation of a solution of this compound in methanol (B129727) using a 5% palladium-on-charcoal (Pd/C) catalyst. google.com The reaction proceeds effectively at room temperature (approximately 25°C) and atmospheric pressure, leading to the formation of 4-Amino-N-propylbenzamide. google.com This method is valued for its clean conversion and the ease of removing the catalyst by simple filtration. google.com

While catalytic hydrogenation is the most prominently documented method for the reduction of this compound, other general reductive strategies applicable to aromatic nitro compounds exist. These could include the use of metal/acid systems (e.g., Sn/HCl or Fe/HCl) or other reducing agents like sodium dithionite. However, for this specific transformation, catalytic hydrogenation with catalysts like Pd/C remains the preferred industrial and laboratory method due to its high efficiency, selectivity, and milder reaction conditions, which help to avoid potential side reactions or over-reduction. google.com

Hydrolysis Mechanisms and Kinetic Studies

The amide bond in this compound can be cleaved through hydrolysis, typically under acidic or alkaline conditions, to yield 4-nitrobenzoic acid and propylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism.

For this compound, the presence of the strong electron-withdrawing nitro group at the para-position is expected to significantly influence the hydrolysis rate. The nitro group would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Consequently, the rate of hydrolysis for this compound is anticipated to be faster than that of the unsubstituted N-propylbenzamide under similar conditions.

Derivatization and Functionalization Strategies

The primary strategy for the derivatization of this compound involves the reduction of its nitro group to form 4-Amino-N-propylbenzamide. google.com This product is a versatile intermediate, as the newly formed primary amino group can undergo a wide range of subsequent reactions.

For example, the resulting 4-Amino-N-propylbenzamide has been utilized as a key building block in the synthesis of more complex heterocyclic molecules. In one documented pathway, 4-Amino-N-propylbenzamide was used in the preparation of pteridine (B1203161) compounds, which are important in various biological contexts. google.com This demonstrates a functionalization strategy where this compound acts as a stable precursor to a reactive amine, which is then incorporated into a larger molecular framework. This two-step process (reduction followed by coupling) is a common and powerful approach in medicinal and materials chemistry.

N-Alkylation and N-Acylation Reactions

The amide nitrogen in this compound is a key site for synthetic diversification. While it is a secondary amide, further substitution on the nitrogen atom can lead to a variety of tertiary amides with altered chemical and physical properties.

N-Alkylation: The direct N-alkylation of secondary amides can be challenging. However, studies on related benzamides have demonstrated that N-alkylation can be achieved using alcohols as alkylating agents in the presence of specific catalysts. For instance, ruthenium complexes such as RuCl₂(PPh₃)₃ have been shown to effectively catalyze the N-alkylation of benzamides with primary alcohols. oup.com This reaction proceeds under neutral conditions and typically shows high selectivity for N-monoalkylation in primary amides. oup.com Applying this methodology to this compound would involve its reaction with an alcohol to introduce a second alkyl group on the nitrogen, forming an N,N-disubstituted benzamide (B126). The electron-withdrawing nature of the p-nitro group might influence the reactivity of the amide nitrogen in such transformations.

N-Acylation and Related Reactions: N-acylation introduces a carbonyl group onto the amide nitrogen, forming an imide derivative. This transformation typically requires reacting the amide with an acyl chloride or anhydride (B1165640). Another relevant transformation is the reaction with chlorine. Studies on N-propylbenzamide have shown that it reacts with chlorine sources like hypochlorite (B82951) to yield N-chloro-N-propylbenzamide. researchgate.net This reaction involves the electrophilic transfer of a chlorine atom to the amide nitrogen. researchgate.net Such N-chloramides are reactive species themselves and can participate in further chemical transformations. researchgate.net

| Reaction Type | Typical Reagents | Potential Product | Notes |

|---|---|---|---|

| N-Alkylation | R-CH₂OH, RuCl₂(PPh₃)₃ | 4-Nitro-N-alkyl-N-propylbenzamide | Catalytic method demonstrated for related benzamides; proceeds under neutral conditions. oup.com |

| N-Chlorination | Hypochlorite (⁻OCl) | N-Chloro-4-nitro-N-propylbenzamide | Forms a reactive N-chloramide intermediate, as seen with unsubstituted N-propylbenzamide. researchgate.net |

Modifications of the Propyl Chain

The propyl group of this compound consists of sp³-hybridized carbon atoms, which are generally less reactive than the aromatic ring or the other functional groups present in the molecule. Direct, selective functionalization of this alkyl chain presents a significant synthetic challenge, and the existing research literature has largely focused on transformations at the nitro and amide moieties.

Theoretically, the propyl chain could undergo reactions typical of alkanes, such as free-radical halogenation. However, such a reaction would likely suffer from a lack of selectivity, potentially leading to a mixture of products halogenated at different positions on the propyl chain. Furthermore, the benzylic-like position alpha to the amide nitrogen would be expected to be more reactive, but this could compete with reactions on the electron-rich aromatic ring, which are influenced by the directing effects of the substituents. To date, specific and high-yielding modifications exclusively targeting the propyl chain of this compound have not been prominently reported, indicating that other sites on the molecule are preferentially reactive.

| Reaction Type | Potential Reagents | Challenges | Research Status |

|---|---|---|---|

| Free-Radical Halogenation | N-Bromosuccinimide (NBS), light/initiator | Low selectivity, potential for multiple products, competition with other reactive sites. | Not prominently reported in literature for this specific substrate. |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | Risk of over-oxidation and degradation of other functional groups (nitro, amide). | Not a reported pathway due to lack of selectivity. |

Exploration of Novel Reaction Pathways

Research into the reactivity of this compound has uncovered several novel and synthetically useful transformations that extend beyond simple modifications of the functional groups. These pathways often involve the interplay between the different reactive centers within the molecule.

Reduction of the Nitro Group: A foundational reaction of this compound is the reduction of its nitro group to a primary amine. This transformation is most commonly and efficiently achieved through catalytic hydrogenation. sigmaaldrich.com Using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the nitro group is selectively reduced to yield 4-Amino-N-propylbenzamide. researchgate.net This product is a valuable intermediate, as the newly formed amino group can be further functionalized, for example, through diazotization or acylation, opening up pathways to a wide array of other derivatives. researchgate.net

Reduction of the Amide Carbonyl: The reduction of a secondary amide to its corresponding secondary amine is a powerful synthetic tool. A modern method for this transformation involves the activation of the amide with triflic anhydride (Tf₂O), followed by reduction with sodium borohydride (B1222165) (NaBH₄). xmu.edu.cnrsc.org This two-reagent system operates under mild conditions. xmu.edu.cn However, when applying this method to substrates containing a nitro group, research has shown that the reaction is unsuccessful. Specifically, the reduction of N-alkyl-p-nitrobenzamides, the class to which this compound belongs, does not proceed to the desired amine, highlighting a significant limitation of this methodology and an important finding regarding the compound's reactivity. rsc.org

Photochemical Cyclization: A truly novel reaction pathway has been explored using derivatives of this compound. Research has shown that related o-nitrobenzyl alcohols, such as 4-(hydroxymethyl)-3-nitro-N-propylbenzamide, can undergo a photochemical cyclization reaction with primary amines. rsc.org Under UV irradiation, the nitro group is believed to transform into a reactive aryl-nitroso intermediate. rsc.org This intermediate then rapidly undergoes cyclization with an amine, followed by dehydration and tautomerization, to form substituted indazolone structures. rsc.org This light-induced pathway represents a sophisticated and efficient method for constructing complex heterocyclic systems from nitrobenzamide precursors.

| Transformation | Reagents/Conditions | Product | Significance |

|---|---|---|---|

| Nitro Group Reduction | H₂, Palladium on Carbon (Pd/C) | 4-Amino-N-propylbenzamide | Key step to introduce a versatile amino group for further derivatization. researchgate.net |

| Amide Carbonyl Reduction | Tf₂O, then NaBH₄ | No reaction | Demonstrates the deactivating or interfering effect of the nitro group on this specific reduction method. rsc.org |

| Photochemical Cyclization | UV light (365 nm), primary amine (for related substrates) | Indazolone derivatives | An advanced, light-mediated method to construct heterocyclic rings from nitroaromatic precursors. rsc.org |

Theoretical and Computational Investigations of 4 Nitro N Propylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-Nitro-N-propylbenzamide. These methods provide insights into electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For nitrobenzamide derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to predict and analyze various properties. These calculations can accurately model the molecule's geometry, vibrational frequencies, and electronic properties.

For instance, DFT can be used to determine optimized geometrical parameters, which can then be compared with experimental data from techniques like X-ray diffraction to validate the computational model. The method is also applied to calculate the distribution of electronic charge, identifying electrophilic and nucleophilic sites within the molecule. The nitro group (-NO₂), being strongly electron-withdrawing, and the carbonyl oxygen of the amide group are typically identified as key sites for reactivity. Vibrational analysis using DFT helps in assigning experimental infrared (IR) and Raman spectra, confirming the presence of key functional groups such as the nitro group (asymmetric stretching typically around 1530–1350 cm⁻¹) and the amide carbonyl (C=O stretch around 1680–1630 cm⁻¹).

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in Nitrobenzamide Derivatives This table represents typical frequency ranges observed for these functional groups in related compounds.

| Functional Group | Typical Calculated Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Amide N-H | ~3500 - 3300 | Stretching |

| Aromatic C-H | ~3100 - 3000 | Stretching |

| Aliphatic C-H | ~2970 - 2870 | Stretching |

| Amide C=O | ~1690 - 1640 | Stretching (Amide I band) |

| Nitro NO₂ | ~1550 - 1500 | Asymmetric Stretching |

Source: Data synthesized from typical values reported for nitrobenzamide derivatives in computational studies.

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For nitrobenzamide derivatives, the presence of the electron-withdrawing nitro group typically lowers the energy of the LUMO, making the molecule a better electron acceptor. Computational studies on similar compounds reveal that the electron-deficient nitro group plays a significant role in defining the LUMO's character. Analysis of the HOMO and LUMO electron density distributions helps to identify the regions of the molecule most likely to be involved in chemical reactions.

Table 2: Representative Frontier Orbital Energies for a Nitrobenzamide Scaffold This table is illustrative, based on typical values for related structures.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -3.0 eV | Indicates electron-accepting capacity |

Source: Data derived from computational studies on related nitrobenzamides.

Conformational Analysis and Energy Landscape Mapping

The biological function and physical properties of this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves mapping the potential energy of the molecule as a function of the rotation around its single bonds. The goal is to identify the most stable, low-energy conformations.

For this compound, key rotations would occur around the C-N bond of the amide linkage and the C-C bonds of the propyl chain. Theoretical calculations, such as DFT, can be used to construct a potential energy surface by systematically rotating these bonds and calculating the energy of each resulting conformer. This mapping reveals the global energy minimum (the most stable conformation) and other local minima (other relatively stable conformations), as well as the energy barriers between them. This information is critical for understanding how the molecule might fit into a biological receptor's binding site.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time and interacts with its environment, such as solvent molecules or a biological target. Starting from a stable conformation, MD simulations calculate the forces on each atom and use Newton's laws of motion to predict their movements over short time intervals (femtoseconds).

These simulations can reveal the stability of the compound's conformation in different environments (e.g., in water or a lipid-like medium). They are also used to study the stability of a ligand-protein complex, for example, by calculating the root-mean-square deviation (RMSD) of the atoms over the simulation time. A stable RMSD value suggests that the ligand remains securely in the binding pocket. MD simulations are essential for refining docking results and providing a more realistic understanding of the binding thermodynamics and kinetics.

Computational Docking Studies for Biological Target Interactions

Computational docking is a technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. For this compound and its derivatives, docking studies can elucidate how the molecule interacts with the active site of an enzyme.

Studies on related nitrobenzamides have shown their potential as inhibitors for various enzymes, including α-glucosidase (implicated in diabetes), topoisomerases (anticancer targets), and decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase or DprE1 (an antitubercular target). The docking process involves placing the ligand (this compound) into the binding site of a target protein and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the active site. For example, the amide group is a common hydrogen bond donor and acceptor, while the nitro group can also participate in hydrogen bonding and electrostatic interactions.

Table 3: Example of Docking Results for Benzamide (B126) Derivatives Against a Hypothetical Enzyme Target

| Compound Class | Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Nitrobenzamides | α-Glucosidase | -9.7 to -8.0 | HIS, ASP, ARG |

| Benzamides | Topoisomerase IIα | -94.3 to -92.0 | DG13, LYS440, ARG487 |

Source: Data compiled from docking studies on various benzamide derivatives.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches are vital for deriving these relationships. By creating a library of virtual compounds based on the this compound scaffold and evaluating them computationally, researchers can identify key structural features required for activity.

For N-alkyl nitrobenzamides, studies have shown that the nature and position of substituents on the benzene (B151609) ring and the length of the N-alkyl chain significantly affect biological activity. For example, in a series of antitubercular N-alkyl nitrobenzamides, lipophilicity, modulated by the length of the alkyl chain, was found to be a critical factor for activity, with chain lengths of six to ten carbons being optimal. Similarly, in a series of antidiabetic nitrobenzamide derivatives, the presence of both electron-donating (like -CH₃) and electron-withdrawing (like -NO₂) groups on an aryl substituent was found to enhance inhibitory activity against α-glucosidase and α-amylase. These insights, derived from comparing the computational (

Spectroscopic Characterization Methodologies for 4 Nitro N Propylbenzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Nitro-N-propylbenzamide, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are invaluable for assigning the chemical environment of each proton and carbon atom and for establishing connectivity within the molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the nitrobenzene (B124822) ring and the aliphatic protons of the N-propyl group. The electron-withdrawing nature of the nitro group and the amide functionality significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

The two aromatic protons ortho to the nitro group (and meta to the amide group) and the two protons meta to the nitro group (and ortho to the amide group) will likely appear as two distinct doublets due to their different chemical environments and spin-spin coupling. The protons of the N-propyl group will present as a triplet for the terminal methyl (CH₃) group, a sextet (or multiplet) for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene (CH₂) group attached to the amide nitrogen. The amide proton (N-H) is expected to show a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -NO₂) | ~8.3 | Doublet |

| Aromatic (meta to -NO₂) | ~8.0 | Doublet |

| Amide (N-H) | Variable (broad) | Singlet |

| N-CH₂ | ~3.4 | Triplet |

| CH₂-CH₃ | ~1.6 | Sextet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbonyl carbon of the amide group is expected to appear significantly downfield. The aromatic carbons will have varied chemical shifts depending on their position relative to the electron-withdrawing nitro and amide groups. The carbon atom attached to the nitro group will be deshielded, as will the carbons ortho and para to this group. The aliphatic carbons of the propyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~165 |

| Aromatic (C-NO₂) | ~150 |

| Aromatic (C-CONH) | ~140 |

| Aromatic (ortho to -NO₂) | ~129 |

| Aromatic (meta to -NO₂) | ~124 |

| N-CH₂ | ~43 |

| CH₂-CH₃ | ~23 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the structural assignments made from 1D NMR data. A COSY spectrum would show correlations between coupled protons, for instance, between the adjacent methylene groups of the propyl chain and between the ortho and meta protons on the aromatic ring. An HSQC spectrum would reveal correlations between each proton and the carbon to which it is directly attached, definitively linking the proton and carbon signals. These techniques provide unambiguous evidence for the connectivity of the atoms within the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups.

The presence of the amide group is confirmed by a strong absorption band for the C=O stretching vibration, typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide usually appears as a sharp band around 3300 cm⁻¹. The nitro group exhibits two characteristic strong stretching vibrations: an asymmetric stretch in the 1500-1550 cm⁻¹ region and a symmetric stretch between 1300-1370 cm⁻¹. The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the propyl group are expected just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | ~3300 |

| Aromatic (C-H) | Stretch | >3000 |

| Aliphatic (C-H) | Stretch | <3000 |

| Amide (C=O) | Stretch | 1650-1680 |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1550 |

| Aromatic (C=C) | Stretch | 1450-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₁₀H₁₂N₂O₃), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight of approximately 208.21 g/mol .

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond. For this compound, this could lead to the formation of a 4-nitrobenzoyl cation (m/z 150) and a propylaminyl radical. Another possible fragmentation is the loss of the propyl group, leading to the formation of a 4-nitrobenzamide (B147303) cation (m/z 166). Further fragmentation of the 4-nitrobenzoyl cation could involve the loss of NO₂ (m/z 104) or CO (m/z 122).

Table 4: Expected Mass Spectrometry Fragments for this compound

| m/z | Fragment |

|---|---|

| 208 | [C₁₀H₁₂N₂O₃]⁺ (Molecular Ion) |

| 166 | [C₇H₆N₂O₂]⁺ |

| 150 | [C₇H₄NO₃]⁺ |

| 120 | [C₇H₄O₂]⁺ |

| 104 | [C₇H₄O]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions associated with the 4-nitrobenzoyl chromophore. Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. The presence of the conjugated system involving the benzene (B151609) ring, the carbonyl group, and the nitro group will result in π → π* transitions. A strong absorption band is anticipated in the range of 260-280 nm. The nitro group itself can also give rise to a weaker n → π* transition at a longer wavelength. The exact position and intensity of the absorption maxima can be influenced by the solvent used for the analysis.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-nitrobenzamide |

In-depth Analysis of this compound Is Hindered by Lack of Publicly Available Crystallographic Data

A thorough investigation into the solid-state structure and intermolecular interactions of this compound through X-ray crystallography could not be completed due to the absence of publicly available crystallographic data. Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published crystal structures for this specific compound.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides fundamental information, including the crystal system, space group, and unit cell dimensions, which collectively describe the crystal's symmetry and repeating lattice structure. Furthermore, analysis of the crystal structure reveals crucial details about intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions govern the packing of molecules in the solid state and influence the material's physical properties, including melting point, solubility, and stability.

For a compound like this compound, X-ray crystallography would be expected to elucidate the role of the nitro group and the amide linkage in directing the crystal packing. The hydrogen bond donor of the amide group (N-H) and the potential hydrogen bond acceptors (the amide carbonyl oxygen and the oxygens of the nitro group) would likely play a significant role in forming a network of intermolecular interactions.

Without experimental data from X-ray diffraction, any discussion of the solid-state architecture of this compound remains speculative. The generation of detailed data tables and an authoritative analysis of its intermolecular interactions is not possible. The scientific community awaits the synthesis of suitable single crystals and subsequent crystallographic analysis to fully characterize the solid-state properties of this compound.

Applications and Advanced Research Directions

Role in Organic Synthesis as a Versatile Building Block

4-Nitro-N-propylbenzamide is a valuable intermediate in organic synthesis. The presence of the nitro group on the benzene (B151609) ring and the N-propyl group on the amide function allows for a range of chemical transformations, making it a versatile building block for more complex molecular architectures.

A primary application of this compound in synthesis is its role as a precursor to 4-amino-N-substituted amines. The nitro group can be readily reduced to an amino group through catalytic hydrogenation. sigmaaldrich.cn This transformation is a common and efficient method for producing the corresponding aniline (B41778) derivatives. researchgate.net For instance, the reduction of this compound using a palladium-on-carbon (Pd/C) catalyst yields 4-Amino-N-propylbenzamide. researchgate.net This conversion is crucial as the resulting amino group provides a reactive site for further functionalization, enabling the synthesis of a wide array of substituted benzamides.

The 4-nitrobenzamide (B147303) framework is an important intermediate for constructing more elaborate molecules. mdpi.commdpi.com The nitro group not only serves as a precursor to an amine but also influences the reactivity of the aromatic ring. Researchers have synthesized complex derivatives using this scaffold. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives has been synthesized, which includes 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitro-N-propylbenzamide. nih.gov This synthesis demonstrates how the basic this compound structure can be incorporated into larger, multi-functionalized molecules with potential biological activities. nih.gov The synthesis of such hybrid molecules is a key area of interest in both medicinal and materials chemistry. mdpi.com

Investigation in Medicinal Chemistry and Pharmaceutical Applications

The structural features of this compound make it and its derivatives subjects of interest in medicinal chemistry. The benzamide (B126) class of compounds is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. nih.gov The nitro group, in particular, is a functional group that can confer specific physiological effects and is often incorporated into drug structures to enhance bioactivity. mdpi.com

The nitrobenzamide scaffold is being explored for the development of new therapeutic agents. Nitro-containing compounds have demonstrated a variety of pharmacological properties, such as antimicrobial, anti-parasitic, and anti-cancer activities. mdpi.com The ability of the nitro group to undergo metabolic reduction in the body can lead to the formation of reactive intermediates that are key to the pharmacological action of these compounds. mdpi.comsvedbergopen.com This reactivity, combined with the structural versatility of the benzamide core, provides a foundation for designing novel drugs.

The nitro group is a well-established pharmacophore that can interact with various biological molecules, often leading to the inhibition of enzymes or participation in cellular signaling pathways. mdpi.com While the most widely reported activity for nitro compounds is antimicrobial, they exhibit a broad spectrum of biological effects, including roles as antineoplastic, antihypertensive, and antiparasitic agents. mdpi.com

Significant research has focused on the potential of this compound derivatives as antidiabetic agents. A study detailed the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, including the N-propyl variant, and evaluated their ability to inhibit α-glucosidase and α-amylase. nih.gov These enzymes are involved in carbohydrate digestion, and their inhibition can help manage blood glucose levels.

The research found that several of these synthesized compounds showed potent to moderate inhibitory activity against both enzymes. nih.gov The N-propyl derivative, specifically named 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitro-N-propylbenzamide (5s), was part of this promising series of compounds investigated for their antidiabetic potential. nih.gov Further studies on other nitro-containing compounds, such as 4-nitrophenoxyisobutyric acids, have also shown antidiabetic effects, potentially through the modulation of peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.com

Interactive Data Table: Physicochemical Properties of a this compound Derivative

This table outlines the properties of a specific derivative synthesized for antidiabetic research.

| Property | Value | Reference |

| Compound Name | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitro-N-propylbenzamide (5s) | nih.gov |

| Percent Yield | 57.89% | nih.gov |

| Melting Point | 116–118 °C | nih.gov |

| Rf Value | 0.66 (Chloroform) | nih.gov |

Exploration of Biological Activities

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)

While direct studies on the enzyme inhibitory activity of this compound are not extensively documented, research on structurally related nitrobenzamide derivatives suggests a potential for such applications. The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia. nih.gov

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives revealed significant inhibitory potential against both α-glucosidase and α-amylase. nih.gov One of the most active compounds in this series, 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide, demonstrated inhibitory activity against α-glucosidase and α-amylase that was four- and six-times more potent than the standard drug, acarbose, respectively. nih.gov The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring was found to be favorable for this enhanced inhibitory activity. nih.gov

These findings suggest that the 4-nitrobenzamide scaffold could be a promising starting point for the design of new enzyme inhibitors. The specific N-propyl substituent in this compound would influence its binding affinity and inhibitory potency, warranting further investigation.

Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of a Related Nitrobenzamide Derivative

| Compound | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |

|---|---|---|

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | 10.75 ± 0.52 | 0.90 ± 0.31 |

| Acarbose (Standard) | 39.48 ± 0.80 | - |

Data sourced from a study on related nitrobenzamide derivatives. nih.gov

Potential Role in Cellular Processes (e.g., cancer metabolism)

The role of nitroaromatic compounds in cellular processes, particularly in the context of cancer, is an active area of research. nih.govnih.gov While specific studies on this compound's effect on cancer metabolism are limited, the broader class of nitroaromatic compounds has been investigated for its potential as anticancer agents. nih.govresearchgate.net

One of the key mechanisms of action for some nitroaromatic compounds is their ability to act as hypoxia-activated prodrugs. nih.gov Solid tumors often contain regions of low oxygen (hypoxia), and certain nitroaromatic compounds can be selectively reduced under these conditions to form cytotoxic agents that target cancer cells. nih.gov This bioreductive activation is a central aspect of their potential therapeutic effect. scielo.br

Furthermore, some nitroaromatic compounds have been shown to exert their anticancer effects through alkylating properties. nih.gov A study on a series of nitrated and non-nitrated compounds found that the presence of a good leaving group at the benzylic position was crucial for their antiproliferative activity on human cancer cell lines. nih.gov

The metabolic fate of the nitro group within cells can lead to the formation of reactive intermediates, which can induce oxidative stress and potentially cause DNA damage, contributing to their cytotoxic effects. svedbergopen.com The specific cellular effects of this compound would depend on its uptake, metabolic activation, and interaction with cellular targets, which are areas for future research.

Pharmacological Profile and Mechanistic Exploration

The pharmacological profile of nitroaromatic compounds is largely dictated by the bioreduction of the nitro group. scielo.br This process can lead to the formation of various reactive intermediates, including nitro anion radicals, nitroso compounds, and hydroxylamines, which are central to both the therapeutic and toxicological effects of these drugs. scielo.brnih.gov

Nitroaromatic drugs have been developed for a range of pharmacological applications, including antibacterial, antiprotozoal, and anticancer therapies. scielo.br The mechanism of action often involves the generation of reactive species that can damage cellular macromolecules such as DNA and proteins. nih.gov For instance, the antimicrobial activity of some nitro compounds is attributed to the covalent binding of reduced nitro species to DNA, leading to cell death. nih.gov

Advanced Materials Science and Polymer Chemistry

Nitroaromatic compounds serve as versatile building blocks in the synthesis of a variety of materials, including polymers. mdpi.comnih.gov

Polymer Additives and Modifiers

While specific applications of this compound as a polymer additive are not well-documented, the properties of nitro compounds suggest potential uses. The polar nature of the nitro group could influence the surface properties and intermolecular interactions within a polymer matrix. libretexts.org Nitro compounds have also been explored for their ability to form charge-transfer complexes, which could be utilized in the development of new functional materials. libretexts.org

Precursors for High-Temperature Polymers

A significant potential application for this compound in materials science lies in its use as a precursor for high-temperature polymers. The nitro group can be chemically reduced to an amino group. fiveable.me The resulting 4-Amino-N-propylbenzamide would be a diamine monomer. Diamines are key building blocks for high-performance polymers such as polyimides and polyamides, which are known for their excellent thermal stability and mechanical properties. researchgate.net The synthesis of such polymers often involves the reaction of a diamine with a dianhydride or a diacid chloride. The N-propyl group would remain as a side chain, potentially influencing the polymer's solubility and processing characteristics.

Analytical Chemistry Applications

The detection and quantification of this compound would likely employ analytical techniques commonly used for nitroaromatic compounds and benzamide derivatives. These methods include high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). cdc.govresearchgate.net

For HPLC analysis, a reversed-phase column would likely be used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, as the nitroaromatic ring is a strong chromophore. cdc.gov

GC-MS is another powerful technique for the analysis of such compounds. The compound would be separated based on its volatility and polarity on a capillary column and then detected by a mass spectrometer, which would provide information about its molecular weight and fragmentation pattern, allowing for definitive identification and quantification. researchgate.net Sample preparation for complex matrices might involve liquid-liquid extraction or solid-phase extraction to isolate and concentrate the analyte before analysis. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide |

| Acarbose |

General information on related compounds, such as other 4-nitrobenzamide derivatives and the technique of supercritical fluid chromatography of amides, is available. However, this general information does not meet the specific requirements of the requested article, which is to focus solely on "this compound" and provide thorough, informative, and scientifically accurate content for each specified subsection.

Therefore, this article on the "" of this compound cannot be generated at this time due to the lack of specific and detailed information in the public domain. Further research on this specific compound is needed before a comprehensive and accurate article adhering to the provided outline can be written.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Nitro-N-propylbenzamide, and how can purity be optimized?

- Methodology : Synthesis typically involves the reaction of 4-nitrobenzoyl chloride with n-propylamine under controlled conditions. A reflux setup with anhydrous dichloromethane or THF as the solvent, coupled with a base (e.g., triethylamine) to neutralize HCl byproducts, is standard. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>97%) . Optimization includes monitoring reaction progress via TLC and verifying purity using HPLC or NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR in deuterated solvents (e.g., CDCl) identify aromatic protons (δ 8.2–8.4 ppm for nitro group), propyl chain protons (δ 0.9–1.7 ppm), and amide protons (δ 6.5–7.0 ppm).

- FT-IR : Confirms the presence of NO (asymmetric stretch ~1520 cm) and amide C=O (~1650 cm).

- Mass Spectrometry : ESI-MS or EI-MS confirms molecular weight (CHNO; calculated 208.09 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation of dust.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA software to analyze electron density maps, identifying electrophilic sites (e.g., nitro group para to the amide).

- Molecular Dynamics : Simulate interactions with nucleophiles (e.g., amines) in solvent environments to predict reaction pathways.

- Validation : Compare computational results with experimental kinetic data (e.g., UV-Vis monitoring of nitro group reduction) .

Q. What experimental strategies resolve contradictions in reported solubility data for this compound?

- Methodology :

- Solubility Screening : Use a high-throughput microplate approach with solvents of varying polarity (e.g., DMSO, ethanol, hexane).

- Thermodynamic Analysis : Measure solubility vs. temperature (10–50°C) to generate van’t Hoff plots.

- Cross-Verification : Compare results with PubChem and CAS Common Chemistry entries, noting discrepancies in solvent purity or measurement techniques .

Q. How does this compound interact with bacterial enzyme targets, and how can this be tested?

- Methodology :

- Target Identification : Use homology modeling (e.g., SWISS-MODEL) to predict binding to bacterial acyl carrier protein synthase (AcpS), analogous to related benzamides .

- Enzyme Assays : Conduct in vitro assays with purified AcpS, monitoring ATP consumption via malachite green phosphate detection.

- Bacterial Growth Inhibition : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, correlating MIC values with enzyme inhibition data .

Q. What strategies optimize the catalytic reduction of the nitro group in this compound to an amine?

- Methodology :

- Catalyst Screening : Test Pd/C, Raney Ni, or Fe/HCl under hydrogen atmosphere (1–3 atm) at 25–60°C.

- Kinetic Profiling : Use in situ IR spectroscopy to track nitro group conversion.

- Byproduct Mitigation : Add scavengers (e.g., EDTA) to minimize metal leaching in biomedical applications .

Key Notes

- Advanced questions integrate multidisciplinary methods (e.g., computational biology + synthetic chemistry) to address mechanistic and applied challenges.

- Safety protocols align with OSHA and ACS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.